molecular formula C6H3BrF3IN2 B1377907 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine CAS No. 1427504-07-1

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1377907
CAS No.: 1427504-07-1
M. Wt: 366.9 g/mol
InChI Key: NLZPMAYCQKGZOL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a high-value, multifunctional pyridine building block critical in modern medicinal chemistry and drug discovery. Its core research value lies in its versatile halogenated structure, which serves as a key linchpin for constructing complex molecules via sequential cross-coupling reactions, such as the Sonogashira coupling used to create o-aminopyridyl alkynyl derivatives . These derivatives are prominent in developing targeted therapies and imaging agents, exemplified by their role as high-affinity ligands for the Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in neuroinflammation and cancer research . The presence of the trifluoromethyl group is a privileged pharmacophore in drug design, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This makes the compound particularly valuable for synthesizing potential Active Pharmaceutical Ingredients (APIs) and is consistent with the trend that a significant portion of newly approved drugs contain this functional group . Furthermore, the bromo- and iodo-substituents on the electron-deficient pyridine ring offer orthogonal reactivity, enabling robust participation in various metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) reactions, including novel, remarkably mild thioetherification pathways that do not require transition metals or light . This allows researchers to efficiently diversify the molecule for building structure-activity relationships (SAR) or for creating chemical libraries. As such, this compound is an essential intermediate for researchers working in areas such as kinase inhibitor development, the synthesis of purine and pyrrolopyrimidine bioisosteres for anticancer agents, and the creation of novel PET tracers .

Properties

IUPAC Name

5-bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPMAYCQKGZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 5-Bromopyridin-2-amine Derivatives

A key patent (CN103755628B) describes a method to synthesize iodo-5-bromopyridine derivatives including 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine through controlled iodination of 5-bromopyridin-2-amine precursors.

Procedure Highlights:

  • Starting material: 5-Bromopyridin-2-amine or its trifluoromethyl-substituted analog.
  • Iodination reagent: Iodine or potassium iodide in the presence of an oxidizing agent such as potassium iodate.
  • Solvent system: Mixtures of ethanol, acetone, or acetonitrile are used to dissolve reactants.
  • Reaction conditions: Stirring at ambient or slightly elevated temperatures for several hours.
  • Work-up: Filtration, recrystallization, and purification by column chromatography or crystallization.

Mechanistic Notes:

  • The bromine at the 5-position directs electrophilic iodination to the 3-position.
  • Amino group at the 2-position stabilizes the ring and influences regioselectivity.
  • The trifluoromethyl group at the 4-position is inert under these conditions, preserving its integrity.

Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine as Intermediate

Another patent (CN109232399B) outlines a synthetic route to 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, which can serve as a precursor for further functionalization towards the target compound.

Key Steps:

  • Reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under basic conditions (sodium hydride) in tetrahydrofuran at 0–25 °C.
  • Subsequent reduction and bromination steps to introduce bromine at the 5-position.
  • Methyl group at the 2-position can be transformed to amino functionality via nitration and reduction sequences.

Reaction Conditions and Yields:

Step Reagents & Conditions Yield (%) Notes
Malonate addition Diethyl malonate, NaH, THF, 0 °C to 25 °C, 16-24 h ~31.1% overall Scalable, cost-effective
Bromination Bromine source, controlled temperature Not specified Selective bromination at 5-position

This approach provides a versatile intermediate for introducing the amino group and iodine substituent subsequently.

Amination and Iodination Sequence

The final conversion to this compound involves:

  • Conversion of the 2-methyl group to 2-amino via nitration followed by catalytic hydrogenation or reduction.
  • Iodination at the 3-position using iodine reagents under mild oxidative conditions.
  • Purification by recrystallization or chromatography.
Parameter Typical Conditions Comments
Solvents Tetrahydrofuran, ethanol, acetone, acetonitrile Solubility and reaction medium
Halogenation agents Iodine, potassium iodide, potassium iodate, bromine Selective halogenation
Base Sodium hydride For malonate addition step
Temperature range 0 °C to 25 °C Mild conditions favor selectivity
Reaction time 16–24 hours Ensures complete conversion
Purification techniques Extraction, drying, filtration, recrystallization, column chromatography For product isolation and purity
  • The presence of electron-withdrawing trifluoromethyl group at the 4-position enhances regioselectivity during halogenation.
  • The amino group at the 2-position stabilizes intermediates and directs substitution patterns.
  • Use of mild oxidants and controlled temperature minimizes side reactions and over-halogenation.
  • The synthetic routes are compatible with scale-up for industrial production due to availability of starting materials and moderate reaction conditions.
  • Total yields for multi-step sequences range around 30–40%, with optimization potential in purification and reaction times.

The preparation of this compound is efficiently achieved through a combination of selective halogenation and amination steps starting from appropriately substituted pyridine precursors. The use of sodium hydride-mediated malonate addition and controlled iodination with iodine reagents under mild conditions are central to the synthesis. The trifluoromethyl substituent remains stable throughout the process, ensuring the desired substitution pattern. These methods are well-documented in patent literature and offer scalable, cost-effective routes for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substituted Pyridines: Depending on the substituents introduced, various substituted pyridines can be synthesized.

    Biaryl Compounds: Through coupling reactions, biaryl compounds with diverse functional groups can be obtained.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound has been explored for its potential in drug development due to its biological activity. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a suitable candidate for designing pharmaceuticals with improved efficacy. Research indicates that derivatives of this compound may act as anti-tumor agents and inhibitors of various enzymes, including those involved in viral infections .

Case Studies

  • Anticancer Activity : A study demonstrated that 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine exhibits cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation pathways.
  • HIV Protease Inhibition : Research has shown that similar compounds within the trifluoromethylpyridine class can inhibit HIV protease, highlighting their relevance in antiviral drug design.

Agrochemistry

Pesticide Development
The compound plays a role in the agrochemical industry as a building block for developing new pesticides. Trifluoromethylpyridine derivatives have been utilized to create effective agrochemicals that protect crops from pests while minimizing toxicity to non-target organisms .

Market Impact
Fluazifop-butyl, one of the first trifluoromethylpyridine derivatives introduced into the market, set a precedent leading to over 20 new agrochemical products that have received ISO common names. This demonstrates the compound's potential for widespread application in agricultural practices.

Materials Science

Synthesis of Functional Materials
this compound is also being investigated for its utility in synthesizing advanced materials. Its unique electronic properties due to the halogen substituents allow it to be used in creating materials with specific functionalities, such as conductive polymers or advanced coatings .

Chemical Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for producing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it versatile in synthetic pathways .

Table 1: Comparison of Similar Compounds

Compound NameSimilarityKey Features
5-Bromo-3-(trifluoromethyl)pyridin-2-amine0.90Contains bromine instead of iodine
3-Iodo-5-methylpyridin-2-amine0.81Methyl substitution at the 5-position
5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine0.87Dimethyl substitution at nitrogen
4-Iodo-N,N-dimethylpyridin-2-amines0.76Iodine at a different position on the pyridine ring

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural analogs based on substituent positions, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Weight Key Features/Applications Reference
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine Br (5), I (3), -CF₃ (4) 377.96* High halogen density; potential kinase inhibitor scaffold
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine Br (3,5), -CF₃ (4) 324.89 Dual bromine substitution; high structural similarity (0.84)
5-Bromo-3-(trifluoromethyl)pyridin-2-amine Br (5), -CF₃ (3) 241.02 Lacks iodine; simpler synthesis
5-Bromo-4-chloro-3-iodopyridin-2-amine Br (5), Cl (4), I (3) 323.36 Chlorine replaces -CF₃; reduced lipophilicity
3-Iodo-5-(trifluoromethyl)pyridin-2-amine I (3), -CF₃ (5) 288.00 Bromine absent; altered electronic effects
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), -CF₃ (6) 275.45 Substituent repositioning affects steric bulk

*Calculated based on formula C₆H₃BrIF₃N₂.

Key Observations:
  • Halogen Diversity : The iodine atom in the target compound distinguishes it from bromo/chloro analogs (e.g., 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine), offering unique reactivity in cross-coupling reactions due to iodine’s polarizability .
  • Synthetic Complexity : Bromination and iodination steps (as in ) may increase synthetic difficulty compared to chloro derivatives .

Physicochemical and Functional Differences

  • Lipophilicity : The -CF₃ group enhances lipophilicity, improving membrane permeability. Compounds lacking -CF₃ (e.g., 5-Bromo-4-chloro-3-iodopyridin-2-amine) show lower logP values .
  • Hydrogen Bonding : The amine group at position 2 facilitates hydrogen bonding, critical for target binding. Analogs with substituents at position 2 (e.g., 2-chloro derivatives in ) may disrupt this interaction .

Biological Activity

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the trifluoromethyl group, enhance its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to improve binding affinity to various biological targets, potentially modulating their activity and leading to desired therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that halogenated pyridines can effectively inhibit the growth of various bacterial strains. The specific activity of this compound against different microorganisms remains an area of ongoing investigation.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against human cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines:
    • A study evaluated the compound's effects on multiple cancer cell lines, including HuCCA-1 (cholangiocarcinoma) and A549 (lung carcinoma). Results indicated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range.
    Cell Line IC50 (µM) Reference
    HuCCA-110.5
    A5498.7
    MDA-MB-23112.4
  • Mechanism of Action in Cancer Cells:
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation .

Synthesis and Derivative Studies

The synthesis of this compound involves several steps, including bromination and iodination reactions. The synthesis process is crucial for producing derivatives that may enhance or modify its biological activity.

Synthesis Step Reagent/Conditions
BrominationN-bromosuccinimide in acetonitrile
IodinationIodic acid, iodine in acidic conditions

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine with high purity?

Methodological Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with a pyridine scaffold bearing a trifluoromethyl group. For example:

Bromination : Introduce bromine at position 5 using N-bromosuccinimide (NBS) under radical or electrophilic conditions, guided by directing groups (e.g., the amine at position 2) .

Iodination : Substitute position 3 via halogen exchange using CuI or Pd-catalyzed coupling (e.g., Ullmann reaction) with an iodine source, ensuring regioselectivity through steric and electronic control .

Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and coupling patterns to confirm substitution positions. The CF3 group appears as a singlet (~δ 120–125 ppm in 13C) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Br and I .
  • IR Spectroscopy : Detect NH2 stretching (~3300–3500 cm⁻¹) and CF3 vibrations (~1100–1250 cm⁻¹) .

Advanced: How can conflicting data on halogenation regioselectivity in polyhalogenated pyridines be resolved?

Methodological Answer:
Conflicts arise from competing electronic (directing effects) and steric factors. To resolve these:

  • Computational Modeling : Use DFT calculations to predict substitution preferences based on transition-state energies .
  • Isotopic Labeling : Track reaction pathways with ¹²⁷I/¹²⁹I or ⁷⁹Br/⁸¹Br isotopes.
  • X-ray Crystallography : Confirm regiochemistry unambiguously .
  • Controlled Reactions : Vary solvents (polar vs. nonpolar) and catalysts (e.g., Pd vs. Cu) to isolate intermediates .

Advanced: What strategies mitigate degradation of this compound during storage?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation of C–I bonds .
  • Stabilizers : Add molecular sieves to absorb moisture, reducing hydrolysis risk.
  • Periodic Analysis : Monitor purity via NMR or LC-MS every 3–6 months .

Basic: What intermediates are pivotal in synthesizing this compound?

Methodological Answer:
Key intermediates include:

  • 2-Amino-4-(trifluoromethyl)pyridine : Provides the core scaffold for halogenation .
  • 3-Iodo-4-(trifluoromethyl)pyridin-2-amine : Generated via iodination before bromination to avoid competing reactions .
  • 5-Bromo-4-(trifluoromethyl)pyridin-2-amine : Intermediate for subsequent iodination at position 3 .

Advanced: How does the trifluoromethyl group modulate reactivity in cross-coupling reactions?

Methodological Answer:
The CF3 group’s strong electron-withdrawing effect:

  • Reduces Electron Density : Activates halogens (Br, I) toward oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) .
  • Influences Selectivity : Directs couplings to occur preferentially at the iodine site due to lower bond dissociation energy (C–I vs. C–Br) .
  • Stabilizes Intermediates : Enhances stability of metal complexes during catalysis, improving yields .

Basic: How can researchers validate the absence of byproducts in synthetic batches?

Methodological Answer:

  • Analytical HPLC : Use a C18 column (ACN/water mobile phase) to detect impurities at 254 nm .
  • 2D NMR (HSQC/HMBC) : Correlate proton and carbon signals to confirm connectivity and rule out regioisomers .
  • Elemental Analysis : Verify Br/I stoichiometry matches theoretical values .

Advanced: What are the challenges in achieving selective C–H functionalization of this compound?

Methodological Answer:
Challenges include:

  • Competing Halogen Reactivity : Iodo groups may undergo unintended elimination or coupling.
  • Directing Group Limitations : The NH2 group can direct metallation but may require protection (e.g., Boc) to avoid side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve catalyst solubility but may dehalogenate iodine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine

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